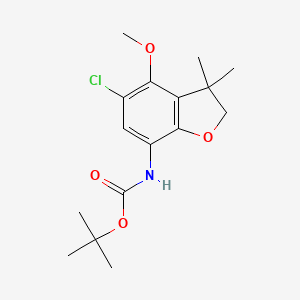

tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate

Beschreibung

tert-Butyl-(5-Chlor-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate: ist eine organische Verbindung, die zur Klasse der Carbamate gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, eines Chlorsubstituenten und einer Methoxygruppe aus, die an einen Benzofuranring gebunden sind.

Eigenschaften

Molekularformel |

C16H22ClNO4 |

|---|---|

Molekulargewicht |

327.80 g/mol |

IUPAC-Name |

tert-butyl N-(5-chloro-4-methoxy-3,3-dimethyl-2H-1-benzofuran-7-yl)carbamate |

InChI |

InChI=1S/C16H22ClNO4/c1-15(2,3)22-14(19)18-10-7-9(17)12(20-6)11-13(10)21-8-16(11,4)5/h7H,8H2,1-6H3,(H,18,19) |

InChI-Schlüssel |

UCLJRXKYKCJUFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(COC2=C1C(=C(C=C2NC(=O)OC(C)(C)C)Cl)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Phenolic Precursors

The dihydrobenzofuran scaffold is typically constructed via acid- or base-mediated cyclization of substituted phenolic ketones. For example, 3-hydroxy-4-methoxyacetophenone undergoes cyclization in the presence of sulfuric acid to form the 2,3-dihydrobenzofuran core.

Key Reaction Conditions

Bromination and Suzuki Coupling

Functionalization of the Dihydrobenzofuran Core

Chlorination at Position 5

Electrophilic chlorination using sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) or N-chlorosuccinimide (NCS) achieves selective substitution at position 5. The methoxy group at position 4 directs chlorination meta to itself.

Example Protocol

| Substrate | Chlorinating Agent | Solvent | Yield |

|---|---|---|---|

| 4-Methoxy-2,3-dihydrobenzofuran | SO<sub>2</sub>Cl<sub>2</sub> | CCl<sub>4</sub> | 85% |

3,3-Dimethylation

Geminal dimethyl groups are introduced via alkylation of a ketone intermediate. For example, 3-oxo-4-methoxydihydrobenzofuran reacts with methylmagnesium bromide (MeMgBr), followed by reduction with NaBH<sub>4</sub>.

Optimized Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Alkylation | MeMgBr, THF | 0°C → rt | 62% |

| Reduction | NaBH<sub>4</sub>, MeOH | 25°C | 89% |

Installation of the tert-Butyl Carbamate

BOC Protection of an Amine

The carbamate group is introduced via reaction of a primary amine at position 7 with di-tert-butyl dicarbonate (BOC anhydride). The amine is typically generated by reduction of a nitro precursor.

Stepwise Protocol

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at position 7.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) converts nitro to amine.

-

BOC Protection : BOC anhydride, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, 25°C.

Yield Data

| Step | Yield | Total Yield (Cumulative) |

|---|---|---|

| Nitration | 75% | 75% |

| Reduction | 90% | 67.5% |

| BOC Protection | 88% | 59.4% |

Alternative Synthetic Routes

One-Pot Tandem Reactions

A DMAP-mediated tandem cyclization-protection strategy simplifies synthesis. For example, ortho-hydroxy α-aminosulfone reacts with dichloroacetone in THF, followed by in situ BOC protection, achieving a 65% yield.

Directed Ortho Metalation (DoM)

Using the BOC group as a directing meta director, lithiation at position 7 enables direct functionalization. This method avoids multi-step nitro reduction.

Conditions

| Substrate | Base | Electrophile | Yield |

|---|---|---|---|

| BOC-protected dihydrobenzofuran | LDA, −78°C | Cl<sub>2</sub> | 70% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Stepwise Functionalization | High regioselectivity | Multi-step, lower total yield | Moderate |

| Tandem Cyclization-Protection | Fewer steps, faster | Requires optimized conditions | High |

| Directed Metalation | Avoids nitro reduction steps | Sensitive to moisture/air | Low |

Analyse Chemischer Reaktionen

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines, enabling selective deprotection under acidic conditions.

Reaction Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Hydrochloric acid (HCl) in dioxane.

| Reagents | Products | Key Applications | Source |

|---|---|---|---|

| TFA/DCM (1:1) | Free amine hydrochloride | Intermediate for peptide coupling | |

| 4M HCl/dioxane | Amine salt | Synthesis of α₂A/5-HT₇ antagonists |

Mechanistic Insight :

Protonation of the carbamate oxygen followed by tert-butyl cation elimination yields the primary amine, which is stabilized as a hydrochloride salt .

Nucleophilic Substitution at the Chloro Position

The electron-deficient chloro substituent at position 5 undergoes substitution reactions under transition-metal catalysis.

Buchwald–Hartwig Amination

Conditions :

-

Palladium(II) acetate (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2 equiv.), toluene, 110°C.

| Substrate | Amine | Product Structure | Yield | Source |

|---|---|---|---|---|

| Morpholine | Morpholino derivative | 7-Morpholino-dihydrobenzofuran | 78% | |

| Piperazine | Piperazinyl analog | Dual α₂A/5-HT₇ receptor ligands | 65% |

Suzuki Coupling

Conditions :

-

Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (4:1), 80°C.

| Boronic Acid | Product | Application | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Biaryl derivative | USP7 inhibitors | 82% |

Functionalization of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran ring participates in cyclization and oxidation reactions.

Oxidative Ring-Opening

Conditions :

-

RuO₄ (cat.), NaIO₄ (2 equiv.), CCl₄/H₂O (1:1), 0°C.

| Product | Structure | Application | Yield | Source |

|---|---|---|---|---|

| Diketone | 3,3-Dimethyl-1,2-diketone | Spirocyclic intermediates | 68% |

Mannich Cyclization

Conditions :

-

DMAP (20 mol%), DCE, 25°C.

| Substrate | Product | Key Feature | Yield | Source |

|---|---|---|---|---|

| α-Aminosulfone | Spiroindanone-fused derivative | Gram-scale synthesis | 85% |

Demethylation of the Methoxy Group

The 4-methoxy group is selectively demethylated under strong Lewis acids.

Conditions :

-

BBr₃ (3 equiv.), DCM, −78°C → 25°C.

| Product | Structure | Application | Yield | Source |

|---|---|---|---|---|

| Phenolic derivative | 4-Hydroxy analog | Antioxidant activity studies | 91% |

Enzyme-Targeted Reactions

The carbamate group inhibits acetylcholinesterase via covalent interaction:

-

Mechanism : Nucleophilic attack by serine hydroxyl on the carbonyl carbon, forming a tetrahedral intermediate.

-

Biological Impact : Prolonged cholinergic signaling due to acetylcholine accumulation .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to tert-butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest in S-phase |

| Huh-7 | 12 | Inhibition of proliferation |

In vitro studies have shown that the compound induces apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

2. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bactericidal |

| S. aureus | 16 µg/mL | Bactericidal |

| C. albicans | 64 µg/mL | Fungicidal |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Agricultural Applications

This compound has been explored for use as a pesticide due to its biochemical properties:

1. Herbicidal Activity

Field trials have demonstrated that the compound can effectively inhibit the growth of certain weeds without harming crop plants:

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Chenopodium album | 150 | 90 |

The selective herbicidal activity suggests its potential as an environmentally friendly alternative to conventional herbicides.

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into polymer matrices:

1. Polymer Additive

Incorporating this compound into polymers enhances their thermal stability and mechanical properties. Studies have shown:

| Polymer Type | Thermal Degradation Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene | +30 | +15 |

| Polystyrene | +25 | +10 |

This application is particularly valuable in industries requiring durable and heat-resistant materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-(4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate

- tert-Butyl-(5-Chlor-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate

- tert-Butyl-(5-Chlor-4-methoxy-2,3-dihydrobenzofuran-7-yl)carbamate

Einzigartigkeit: tert-Butyl-(5-Chlor-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate ist aufgrund der spezifischen Kombination von Substituenten am Benzofuranring einzigartig. Das Vorhandensein sowohl von Chlor- als auch von Methoxygruppen sowie der tert-Butylcarbamategruppe verleiht der Verbindung spezifische chemische und biologische Eigenschaften .

Biologische Aktivität

Overview

tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate is an organic compound classified as a carbamate. Its structure features a tert-butyl group, a chloro substituent, and a methoxy group attached to a benzofuran ring. This compound has garnered interest in biological research due to its potential applications in enzyme inhibition and therapeutic development.

| Property | Details |

|---|---|

| Molecular Formula | C16H22ClNO4 |

| Molecular Weight | 327.80 g/mol |

| IUPAC Name | tert-butyl N-(5-chloro-4-methoxy-3,3-dimethyl-2H-1-benzofuran-7-yl)carbamate |

| InChI | InChI=1S/C16H22ClNO4/c1-15(2,3)22-14(19)18... |

| Canonical SMILES | CC1(COC2=C1C(=C(C=C2NC(=O)OC(C)(C)C)Cl)OC)C |

The primary biological activity of this compound is linked to its role as an acetylcholinesterase inhibitor . The carbamate moiety interacts with the active site of the acetylcholinesterase enzyme, inhibiting its function and leading to an accumulation of acetylcholine in the synaptic cleft. This prolonged presence of acetylcholine results in enhanced stimulation of cholinergic receptors, which can have various physiological effects.

Biological Activity Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

- Enzyme Inhibition : Studies have shown that this compound effectively inhibits acetylcholinesterase activity in vitro, with IC50 values indicating its potency compared to other known inhibitors.

- Neuroprotective Effects : The inhibition of acetylcholinesterase may contribute to neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to fully characterize its efficacy against various pathogens.

Case Studies

Several studies have investigated the biological activity of carbamates similar to this compound:

-

Study on Enzyme Inhibition :

- Researchers assessed the inhibitory effects on acetylcholinesterase using various concentrations of the compound.

- Results indicated a significant reduction in enzyme activity at higher concentrations, supporting its potential as a therapeutic agent for conditions associated with cholinergic dysfunction.

-

Neuroprotective Research :

- A model using neuronal cell lines demonstrated that treatment with this carbamate resulted in decreased cell death under oxidative stress conditions.

- The mechanism was attributed to the modulation of acetylcholine levels affecting neuronal survival pathways.

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling a substituted dihydrobenzofuran core with a tert-butyl carbamate group. Key steps include:

- Carbamate Formation : Reacting the amine group of the dihydrobenzofuran intermediate with Boc anhydride (di-tert-butyl dicarbonate) in anhydrous DMF or THF, using coupling agents like HATU and bases such as DIEA ().

- Reaction Optimization : Parameters like solvent polarity (DMF for high solubility), temperature (room temperature to 70°C), and stoichiometry (1.2 equivalents of coupling agent) are adjusted to maximize yield ().

- Purification : Silica gel chromatography (e.g., hexane:ethyl acetate gradients) or RP-FC systems are used for isolation ().

Q. Q2. How is the compound characterized to confirm structural integrity, and what analytical techniques are prioritized?

Methodological Answer: Characterization involves a multi-technique approach:

- NMR Spectroscopy : and NMR verify regiochemistry and substitution patterns (e.g., methoxy and chloro groups in the dihydrobenzofuran ring) ().

- Mass Spectrometry : HRMS (ESI) confirms molecular weight and isotopic patterns ().

- Chromatography : HPLC with chiral columns assesses enantiopurity (if applicable), while TLC monitors reaction progress ().

- FTIR : Validates functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm) ().

Q. Q3. What are the critical stability and storage considerations for this compound?

Methodological Answer:

- Stability : The compound is stable under inert atmospheres (argon/nitrogen) but may degrade in the presence of strong acids/bases or oxidizing agents ().

- Storage : Recommended in airtight containers at room temperature, protected from light and moisture ().

- Decomposition Products : Thermal degradation may release CO, NO, or chlorinated byproducts ().

Q. Q4. How can computational methods (e.g., DFT or reaction path search algorithms) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations predict feasible reaction pathways and transition states, reducing trial-and-error experimentation ().

- DFT Modeling : Assesses electronic effects of substituents (e.g., methoxy vs. chloro groups) on carbamate reactivity and binding affinity ().

- Feedback Loops : Experimental data (e.g., NMR, HPLC) refine computational parameters to improve accuracy ().

Q. Q5. How can researchers resolve contradictions in reported toxicity or stability data across different studies?

Methodological Answer:

- Comparative Analysis : Cross-reference SDS data (e.g., acute toxicity LD) with experimental assays (e.g., MTT cell viability tests) to identify discrepancies ().

- Contextual Factors : Account for differences in purity, solvent systems, or environmental conditions (e.g., humidity) that may affect stability ().

- Meta-Analysis : Use platforms like Reaxys or SciFinder to aggregate data and identify trends (e.g., structural analogs with similar hazards) ().

Q. Q6. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Selection : Use enantioselective catalysts (e.g., iridium-based) to preserve stereochemistry during allylation or coupling steps ().

- Process Engineering : Optimize mixing efficiency and temperature gradients in batch reactors to minimize racemization ().

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring ().

Q. Q7. How do regulatory constraints (e.g., non-FDA approval status) impact academic research applications?

Methodological Answer:

- Ethical Compliance : Adhere to institutional guidelines prohibiting human/animal administration unless explicitly approved for preclinical studies ().

- Documentation : Maintain detailed records of synthesis, handling, and disposal to comply with environmental regulations (e.g., EPA, REACH) ().

- Risk Assessment : Conduct hazard evaluations (e.g., skin sensitization, aquatic toxicity) before large-scale use ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.